molecular formula C26H27ClN2OS B5120449 N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YLMETHYL)BENZAMIDE

N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YLMETHYL)BENZAMIDE

Cat. No.: B5120449
M. Wt: 451.0 g/mol
InChI Key: FCZPTECQJHGMMV-UHFFFAOYSA-N
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Description

N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YLMETHYL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfanyl group, and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YLMETHYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Chlorophenyl Methyl Sulfanyl Intermediate: This step involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide.

    Alkylation: The intermediate is then reacted with 2-bromoethylamine to form N-(2-{[(2-chlorophenyl)methyl]sulfanyl}ethyl)amine.

    Coupling with Isoquinoline Derivative: The final step involves the coupling of the amine intermediate with 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YLMETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YLMETHYL)BENZAMIDE has been studied for its potential as an antimicrobial agent. Its ability to interact with bacterial cell membranes and disrupt their function makes it a promising candidate for the development of new antibiotics .

Medicine

In medicinal chemistry, this compound has shown potential as a lead compound for the development of drugs targeting neurological disorders. Its interaction with specific receptors in the brain can modulate neurotransmitter activity, offering therapeutic benefits for conditions such as depression and anxiety .

Industry

In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals. Its reactivity and stability make it suitable for various applications, including the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YLMETHYL)BENZAMIDE involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, altering their activity. For example, its interaction with neurotransmitter receptors in the brain can modulate signal transduction pathways, leading to changes in mood and behavior .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ETHYL)-4-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YLMETHYL)BENZAMIDE
  • N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YLMETHYL)BENZAMIDE
  • N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-4-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YLMETHYL)BENZAMIDE

Uniqueness

The uniqueness of N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YLMETHYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its ability to interact with biological targets, while the isoquinoline moiety contributes to its stability and reactivity in chemical reactions .

Properties

IUPAC Name

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2OS/c27-25-8-4-3-7-24(25)19-31-16-14-28-26(30)22-11-9-20(10-12-22)17-29-15-13-21-5-1-2-6-23(21)18-29/h1-12H,13-19H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZPTECQJHGMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NCCSCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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